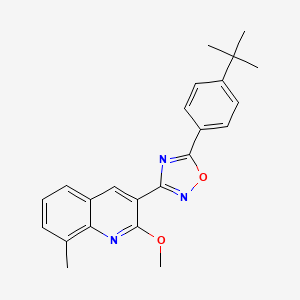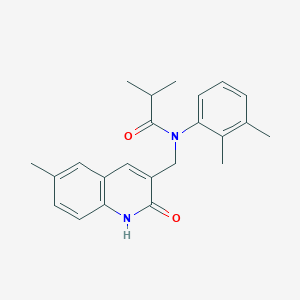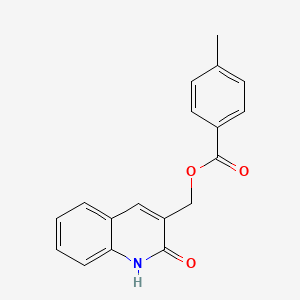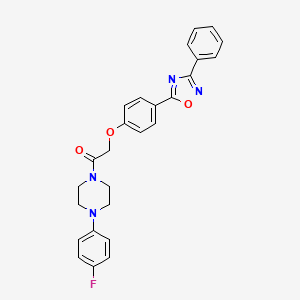
N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of enzymes involved in various biological processes, such as DNA synthesis and cell division.
Biochemical and physiological effects:
Studies have shown that N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can affect various biochemical and physiological processes, including:
1. Inhibition of bacterial growth: This compound has been found to inhibit the growth of various bacterial strains by interfering with their cell wall synthesis.
2. Reduction of inflammation: N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Induction of apoptosis: Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency: This compound exhibits high potency against various biological targets, making it a potential candidate for drug development.
2. Low toxicity: Studies have shown that this compound has low toxicity, making it a safer alternative to other compounds with similar biological activity.
3. Easy synthesis: The synthesis of this compound is relatively simple and can be carried out using commercially available reagents.
Limitations:
1. Limited solubility: N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Lack of in vivo studies: Most of the studies on this compound have been carried out in vitro, and there is a lack of in vivo studies to confirm its potential therapeutic applications.
3. Limited structural diversity: N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide belongs to a specific class of compounds, which limits its structural diversity and potential applications.
Direcciones Futuras
There are several future directions for the study of N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including:
1. Development of novel derivatives: Researchers can explore the synthesis of novel derivatives of this compound to improve its biological activity and structural diversity.
2. In vivo studies: More in vivo studies are needed to confirm the potential therapeutic applications of this compound.
3. Mechanistic studies: Further mechanistic studies are needed to understand the exact molecular targets and pathways involved in the biological activity of this compound.
4. Drug development: N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has potential as a drug candidate, and further studies are needed to develop it into a clinically useful drug.
Conclusion:
N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has potential applications in various fields, including antimicrobial, anti-inflammatory, and anticancer activities. Its mechanism of action is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in various biological processes. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study, including the development of novel derivatives and drug development.
Métodos De Síntesis
The synthesis of N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of o-tolyl hydrazine with propanoic acid, followed by the reaction of the resulting product with propionyl chloride and propylamine. The final product is obtained through recrystallization and purification processes.
Aplicaciones Científicas De Investigación
N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields, including:
1. Antimicrobial activity: Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
2. Anti-inflammatory activity: This compound has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Anticancer activity: Preliminary studies have shown that N-propyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has potential anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-10-16-13(19)8-9-14-17-15(18-20-14)12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQIOZNODXNEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)



![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)


![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)



